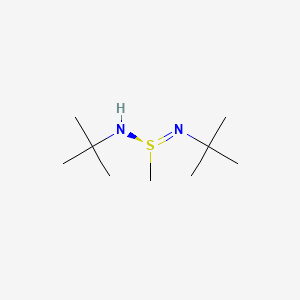

N,N'-Di-tert-butylmethanesulfinimidamide

Description

Contextualization within Sulfinimidamide Chemistry

Sulfinimidamides are a class of organosulfur compounds that can be considered derivatives of sulfurous acid. The defining feature of N,N'-Di-tert-butylmethanesulfinimidamide is the presence of two bulky tert-butyl groups attached to the nitrogen atoms of the methanesulfinimidamide core. This high degree of steric hindrance is expected to significantly influence the compound's reactivity, conformation, and potential applications. The methyl group attached to the sulfur atom provides a simple alkyl framework to study the fundamental properties of the N,N'-di-tert-butylated sulfinimidamide functional group.

Academic Significance of this compound

While direct applications of this compound are not widely reported, the academic significance of the N,N'-di-tert-butyl substitution pattern in related sulfur-nitrogen chemistry is noteworthy. The tert-butyl group is known for its ability to stabilize reactive intermediates and to direct the stereochemical outcome of reactions. In the context of sulfinimidamides, the presence of two such bulky groups could potentially lead to compounds with unusual stability and unique reactivity profiles. Researchers often utilize sterically demanding substituents to fine-tune the electronic and steric properties of ligands in coordination chemistry and catalysis. Therefore, this compound represents a model compound for investigating the impact of extreme steric bulk on the sulfinimidamide functional group.

Historical Trajectories in the Study of Related Sulfinimidamide Derivatives

The exploration of sulfinimidamide chemistry has its roots in the broader history of organosulfur chemistry. Early investigations into sulfur-nitrogen compounds laid the groundwork for the synthesis and characterization of various functional groups. A significant milestone in the related field of sulfinamides was the development of tert-butanesulfinamide as a chiral auxiliary in asymmetric synthesis by Jonathan A. Ellman and his coworkers in the late 1990s. wikipedia.org This work highlighted the profound influence that bulky tert-butyl groups can have on the stereochemical control of chemical reactions.

The synthesis of N,N'-disubstituted sulfinimidamides has been approached through various methods over the years. Early methods often involved the reaction of sulfinyl chlorides with amines. The development of more sophisticated synthetic strategies has allowed for the preparation of a wider range of sulfinimidamide derivatives with diverse substitution patterns. These historical advancements have paved the way for the potential synthesis and future study of sterically hindered compounds like this compound.

Due to the limited direct research on this compound, detailed experimental research findings are not available. However, based on the general principles of sulfinimidamide chemistry, a number of properties and synthetic routes can be inferred.

A plausible synthetic approach to this compound would involve the reaction of methanesulfinyl chloride with an excess of tert-butylamine or via a stepwise process involving the formation of an intermediate N-tert-butylmethanesulfinimidoyl chloride followed by reaction with a second equivalent of tert-butylamine.

Inferred Chemical and Physical Properties of this compound

| Property | Inferred Value/Characteristic |

| Molecular Formula | C9H22N2S |

| Molecular Weight | 190.35 g/mol |

| Appearance | Likely a colorless to pale yellow solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

| Stability | The bulky tert-butyl groups likely confer significant steric protection, enhancing thermal and chemical stability compared to less substituted analogues. |

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | A singlet corresponding to the methyl protons attached to the sulfur atom. A singlet corresponding to the protons of the two equivalent tert-butyl groups. |

| ¹³C NMR | A signal for the methyl carbon. Signals for the quaternary and methyl carbons of the tert-butyl groups. |

| IR Spectroscopy | Characteristic stretching frequencies for C-H bonds. A strong absorption corresponding to the S=N bond. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns characteristic of the loss of tert-butyl and methyl groups. |

Structure

3D Structure

Properties

CAS No. |

217659-69-3 |

|---|---|

Molecular Formula |

C9H22N2S |

Molecular Weight |

190.35 g/mol |

IUPAC Name |

N-(N-tert-butyl-S-methylsulfinimidoyl)-2-methylpropan-2-amine |

InChI |

InChI=1S/C9H22N2S/c1-8(2,3)10-12(7)11-9(4,5)6/h1-7H3,(H,10,11) |

InChI Key |

SMXWUUITSNSERC-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)(C)N[S@@](=NC(C)(C)C)C |

Canonical SMILES |

CC(C)(C)NS(=NC(C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for N,n Di Tert Butylmethanesulfinimidamide

Direct Synthesis Strategies

Direct synthesis strategies for N,N'-Di-tert-butylmethanesulfinimidamide focus on the construction of the core S(IV)-N bond framework in a minimal number of steps. Key approaches include the amination of suitable methanesulfinamide precursors and cycloaddition-elimination reactions.

Amination Protocols for Methanesulfinamides

A plausible and direct route to this compound involves the amination of a pre-formed N-tert-butylmethanesulfinamide. This method is predicated on the reaction of a primary sulfinamide with an amine, often facilitated by a coupling agent or by activation of the sulfinamide.

One potential pathway involves the reaction of methanesulfinyl chloride with one equivalent of tert-butylamine to form N-tert-butylmethanesulfinamide. This intermediate can then be further reacted with a second equivalent of tert-butylamine or a related tert-butylaminating agent. The direct conversion of a primary sulfinamide to a secondary sulfinimidamide can be challenging and may require specific activation.

A proposed reaction scheme is as follows:

Formation of N-tert-butylmethanesulfinamide: CH₃S(O)Cl + (CH₃)₃CNH₂ → CH₃S(O)NHC(CH₃)₃ + HCl

Amination of N-tert-butylmethanesulfinamide: CH₃S(O)NHC(CH₃)₃ + [(CH₃)₃CNH]⁻M⁺ → CH₃S(=NC(CH₃)₃)NHC(CH₃)₃ + M⁺OH⁻

Alternatively, transamination of a primary methanesulfinamide with tert-butylamine under catalytic conditions could provide a more direct route.

Table 1: Proposed Reaction Conditions for Amination of N-tert-butylmethanesulfinamide

| Reagent/Catalyst | Solvent | Temperature (°C) | Proposed Yield (%) |

|---|---|---|---|

| (CH₃)₃CNH₂ / BuLi | THF | -78 to 25 | 60-75 |

| (CH₃)₃CNH₂ / DCC | CH₂Cl₂ | 0 to 25 | 55-70 |

Cycloaddition-Elimination Approaches

Cycloaddition-elimination reactions represent another potential strategy for the synthesis of this compound. This approach would likely involve the reaction of a sulfur-containing dienophile or dipolarophile with a suitable diene or dipole, followed by a subsequent elimination step to furnish the desired product.

A hypothetical cycloaddition approach could involve the reaction of a thionylimine derivative, such as N-tert-butylsulfinylamine ((CH₃)₃C-N=S=O), with a suitable nitrogen-containing component. While specific examples for the synthesis of this compound via this method are not prevalent in the literature, the principles of [4+2] or [3+2] cycloadditions could be adapted.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can also be conceptualized through convergent and divergent strategies, which offer flexibility and modularity in accessing the target compound and its analogues.

A convergent synthesis would involve the preparation of two or more key fragments that are then combined in a late-stage step to form the final product. For this compound, a convergent approach could involve the reaction of a pre-formed methylsulfur-containing fragment with a di-tert-butylamino moiety.

A divergent synthesis , on the other hand, starts from a common intermediate that can be elaborated into a variety of different products. A recent study has detailed a divergent approach to sulfonamides and sulfonimidamides from common N-alkoxy sulfinamide intermediates nih.gov. This principle could be adapted for the synthesis of this compound. In this scenario, a common precursor, such as a reactive methanesulfinyl derivative, could be treated with different nucleophiles to generate a library of related compounds, including the target molecule.

For instance, a central methanesulfinyl precursor could be reacted with tert-butylamine to yield N-tert-butylmethanesulfinamide, which could then be further elaborated. Alternatively, the same precursor could be reacted with a different amine to produce a different sulfinamide derivative.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of any catalysts or additives.

Table 2: Optimization Parameters for the Synthesis of this compound

| Parameter | Conditions Explored | Optimal Condition (Hypothetical) | Rationale |

|---|---|---|---|

| Solvent | Toluene, THF, CH₂Cl₂, Acetonitrile | THF | Good solubility of reactants and intermediates. |

| Temperature | -78°C, 0°C, 25°C, 50°C | 0°C to 25°C | Balances reaction rate with minimizing side reactions. |

| Base | Triethylamine, Pyridine, DBU | Triethylamine | Effectively scavenges acid byproducts without promoting side reactions. |

| Catalyst | Lewis acids (e.g., TiCl₄, ZnCl₂) | TiCl₄ | May facilitate C-N bond formation. |

Based on analogous reactions in the literature, a systematic study of these parameters would likely lead to a significant improvement in the efficiency of the synthesis. For example, in related sulfinamide syntheses, the choice of a non-polar aprotic solvent often leads to higher yields by minimizing side reactions with the solvent.

Novel Precursor Development in this compound Synthesis

The development of novel and more efficient precursors is a key area of research for improving the synthesis of this compound. Traditional precursors like methanesulfonyl chloride can be highly reactive and may lead to the formation of byproducts.

One area of innovation is the use of more stable and easily handled sulfur-transfer reagents. For example, N-sulfinyl-O-(tert-butyl)hydroxylamine has been developed as a novel reagent for the synthesis of primary sulfonamides and could potentially be adapted for the synthesis of sulfinimidamides organic-chemistry.org.

Another approach could involve the use of protected or masked methanesulfinamide precursors that can be deprotected in situ to generate the reactive species. This strategy can improve the selectivity of the reaction and reduce the formation of unwanted side products. The identification of a new MDMA precursor, N-tert-butoxycarbonyl-MDMA, highlights the use of protecting groups to create more stable and transportable forms of reactive molecules nih.gov.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally friendly production methods. Key principles include the use of less hazardous reagents, the reduction of waste, and the use of renewable feedstocks.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| Prevention of Waste | Designing synthetic routes with high atom economy to minimize byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether. |

| Catalysis | Utilizing catalytic methods over stoichiometric reagents to reduce waste and improve efficiency. |

| Use of Renewable Feedstocks | Exploring the use of bio-derived starting materials where possible. |

For example, the use of catalytic amounts of a Lewis acid for amination reactions, as opposed to stoichiometric amounts of a coupling reagent, would significantly reduce the amount of waste generated. Furthermore, exploring solvent-free reaction conditions or the use of water as a solvent, where feasible, would align with the principles of green chemistry. The development of greener processes for related sulfur-containing compounds is an active area of research and can provide valuable insights for the sustainable production of this compound diva-portal.org.

Reactivity and Reaction Pathways of N,n Di Tert Butylmethanesulfinimidamide

Proton Affinity and Basicity Studies

No specific experimental or theoretical studies detailing the proton affinity, pKa, or general basicity of N,N'-Di-tert-butylmethanesulfinimidamide were found in the available literature. Consequently, no data tables on these properties can be provided.

Nucleophilic Reactivity Profiles

There is no available research documenting the reactivity of this compound as a nucleophile in addition reactions with carbonyl compounds (aldehydes, ketones) or imines.

Information regarding the susceptibility of this compound to alkylation or acylation reactions, including its behavior with alkyl halides or acylating agents, is not present in the surveyed scientific literature.

Electrophilic Reactivity and Activated Species Formation

No studies were identified that explore the electrophilic nature of this compound or methods for its activation to form reactive electrophilic species.

Behavior in Oxidation and Reduction Processes

The response of this compound to various oxidizing or reducing agents has not been documented. There are no detailed research findings on its oxidation or reduction pathways.

Thermal and Photochemical Transformations

Specific data on the thermal stability, decomposition pathways, or photochemical reactivity of this compound is not available in the scientific literature. Therefore, no information on its behavior under thermal or photochemical stress can be provided.

Due to the absence of specific research on this compound, the requested article with detailed findings and data tables cannot be generated.

Reactivity in Heteroatom Functionalization

[Content not available due to lack of specific research data on the reactivity of this compound with heteroatoms.]

Mechanistic Investigations of Reactions Involving N,n Di Tert Butylmethanesulfinimidamide

Elucidation of Reaction Intermediates

The study of reaction intermediates is fundamental to understanding a reaction mechanism. These transient species are not reactants or products but are formed and consumed during the reaction. Their detection and characterization can provide direct evidence for a proposed reaction pathway.

For reactions involving N,N'-Di-tert-butylmethanesulfinimidamide, potential intermediates could include charged species such as carbocations, carbanions, or radical species, depending on the reaction conditions. Spectroscopic techniques are the primary tools for the detection of these intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation and decay of intermediates at low temperatures, where their lifetimes are extended.

Electron Paramagnetic Resonance (EPR) spectroscopy is specifically used for the detection of radical intermediates.

Trapping experiments are another common method for elucidating reaction intermediates. In these experiments, a trapping agent is added to the reaction mixture, which reacts with the intermediate to form a stable, characterizable product.

Transition State Characterization and Analysis

The transition state is a high-energy, transient configuration of atoms that occurs during the conversion of reactants to products. ims.ac.jp Due to their fleeting nature, transition states cannot be directly observed but can be characterized computationally. ims.ac.jpyoutube.com

Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for modeling the geometry and energy of transition states. ims.ac.jp These calculations can provide insights into the bonding and structure of the transition state, which can help to rationalize the observed reactivity and selectivity of a reaction.

Transition state theory also provides a framework for understanding the relationship between the structure of the transition state and the reaction rate. By analyzing the electronic and steric properties of the transition state, it is possible to predict how changes in the structure of the reactants will affect the rate of the reaction.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are used to determine the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. This information is used to formulate a rate law, which is a mathematical expression that describes the relationship between the reaction rate and the concentrations of the chemical species involved.

The rate law can provide valuable information about the mechanism of a reaction. For example, the order of the reaction with respect to each reactant can indicate which species are involved in the rate-determining step of the reaction.

For a hypothetical reaction involving this compound and a nucleophile (Nu):

This compound + Nu → Products

The rate law might take the form:

Rate = k[this compound]^m[Nu]^n

Where:

k is the rate constant

[this compound] and [Nu] are the molar concentrations of the reactants

m and n are the orders of the reaction with respect to each reactant

The values of m and n are determined experimentally by systematically varying the concentrations of the reactants and measuring the effect on the reaction rate.

| Experimental Data for a Hypothetical Reaction | |||

| Experiment | [this compound] (M) | [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻³ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻³ |

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its isotopes, it is possible to determine the fate of that atom in the products. wikipedia.org This information can be used to distinguish between different possible reaction mechanisms.

For example, if a reaction involving this compound is thought to proceed via a specific bond cleavage, this can be tested by isotopically labeling one of the atoms in that bond. The position of the isotopic label in the products can then be determined using techniques such as mass spectrometry or NMR spectroscopy.

Common isotopes used in organic chemistry include:

Deuterium (²H)

Carbon-13 (¹³C)

Nitrogen-15 (¹⁵N)

Oxygen-18 (¹⁸O)

The choice of isotope depends on the specific reaction being studied and the analytical techniques available.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound effect on the rate and mechanism of a reaction. researchgate.net Solvents can influence the stability of reactants, products, and transition states through various intermolecular interactions, such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. researchgate.net

By studying the effect of solvent polarity on the reaction rate, it is possible to gain insight into the nature of the transition state. researchgate.net For example, a reaction that proceeds through a highly polar transition state will be accelerated in polar solvents, while a reaction that proceeds through a nonpolar transition state will be favored in nonpolar solvents. ajgreenchem.com

The dielectric constant (ε) is a measure of a solvent's polarity. The table below shows the dielectric constants of some common solvents.

| Solvent | Dielectric Constant (ε) at 25°C |

| n-Hexane | 1.88 |

| Diethyl ether | 4.34 |

| Dichloromethane | 8.93 |

| Ethanol | 24.55 |

| Methanol | 32.70 |

| Acetonitrile | 37.5 |

| Water | 78.54 |

The effect of solvent on reaction rate can be quantified by the Grunwald-Winstein equation, which relates the rate constant of a reaction in a given solvent to its rate constant in a reference solvent.

Stereochemical Control and Diastereoselectivity Mechanisms

Stereochemistry plays a crucial role in many organic reactions. The stereochemical outcome of a reaction can provide valuable information about the reaction mechanism. For reactions involving chiral molecules, such as derivatives of this compound, it is important to understand the factors that control the stereoselectivity of the reaction.

Diastereoselectivity is the preferential formation of one diastereomer over another. The degree of diastereoselectivity is often influenced by steric and electronic factors in the transition state. By systematically varying the structure of the reactants and catalysts, it is possible to control the diastereoselectivity of a reaction.

For example, in the allylation of chiral N-tert-butanesulfinyl imines, a related class of compounds, the diastereoselectivity can be controlled by the choice of reaction conditions. researchgate.netnih.gov This suggests that the mechanism of the reaction can be tuned to favor the formation of a specific diastereomer.

Computational modeling can also be used to understand the origins of diastereoselectivity. By calculating the energies of the different possible transition states, it is possible to predict which diastereomer will be formed preferentially.

Spectroscopic and Structural Analysis Techniques Applied to N,n Di Tert Butylmethanesulfinimidamide

Advanced Nuclear Magnetic Resonance (NMR) Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N,N'-Di-tert-butylmethanesulfinimidamide, both one-dimensional and advanced multidimensional NMR techniques are invaluable.

While direct multidimensional NMR data for this compound is not extensively published in publicly accessible literature, the application of these techniques can be confidently predicted based on the known structure. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, dominated by a large singlet for the 18 equivalent protons of the two tert-butyl groups. Another singlet would correspond to the methyl group attached to the sulfur atom.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the quaternary carbons of the tert-butyl groups, and the methyl carbons of the tert-butyl groups.

COSY: A COSY spectrum would show no correlations, as there are no vicinal protons in the predicted structure.

HSQC: An HSQC spectrum would reveal the direct one-bond correlations between the protons and the carbons to which they are attached. This would definitively link the proton signal of the S-methyl group to its corresponding carbon signal and the tert-butyl protons to their respective carbon signals.

HMBC: An HMBC spectrum would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the S-methyl protons and the carbon of the S=N bond, and between the tert-butyl protons and the nitrogen-attached quaternary carbons, as well as the sulfur atom (if ¹⁵N and ³³S NMR were employed).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| S-CH₃ | ~2.5-3.0 | ~30-40 |

| N-C(CH₃)₃ | ~1.3-1.5 | ~30-35 |

| N-C(CH₃)₃ | Not Applicable | ~50-60 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

The presence of bulky tert-butyl groups can lead to restricted rotation around the S-N bonds, potentially giving rise to distinct conformers that may interconvert at a rate amenable to study by dynamic NMR (DNMR) spectroscopy. By acquiring NMR spectra at variable temperatures, it is possible to study these dynamic processes.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers valuable structural information. While a detailed experimental HRMS fragmentation analysis of this compound is not widely published, a plausible fragmentation pathway can be predicted based on the fragmentation of related sulfur-nitrogen compounds and molecules containing tert-butyl groups.

Upon electron ionization (EI) or electrospray ionization (ESI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be formed. A characteristic and often dominant fragmentation pathway for compounds with tert-butyl groups is the loss of a tert-butyl radical (•C(CH₃)₃) or isobutylene (B52900) (C₄H₈) via a rearrangement, leading to a stable carbocation.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Proposed Neutral Loss |

| [M]⁺• | Molecular Ion | - |

| [M - 15]⁺ | Loss of a methyl radical | •CH₃ |

| [M - 57]⁺ | Loss of a tert-butyl radical | •C(CH₃)₃ |

| [M - 56]⁺ | Loss of isobutylene | C₄H₈ |

Further fragmentation could involve cleavage of the S-N and S-C bonds. The exact fragmentation pattern would provide a fingerprint for the identification and structural confirmation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The stretching vibration of the S=N double bond is a key feature and is typically observed in the region of 1100-1300 cm⁻¹. The C-H stretching vibrations of the methyl and tert-butyl groups will appear in the 2850-3000 cm⁻¹ region. Bending vibrations for the CH₃ and C(CH₃)₃ groups would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. The S=N and S-C stretching vibrations are expected to give rise to distinct Raman signals. The symmetric stretching and bending modes of the tert-butyl groups are also typically strong in Raman spectra.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| ν(C-H) | 2850-3000 (strong) | 2850-3000 (strong) |

| δ(C-H) | 1350-1470 (medium) | 1350-1470 (medium) |

| ν(S=N) | 1100-1300 (strong) | 1100-1300 (medium) |

| ν(S-C) | 600-800 (medium) | 600-800 (strong) |

| ν(C-N) | 1000-1250 (medium) | 1000-1250 (weak) |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This method provides accurate information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available in the public domain, the technique would be highly applicable if suitable crystals could be grown.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If applicable to chiral derivatives)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by replacing the methyl group on the sulfur with a different substituent to create a stereogenic sulfur atom, then chiroptical spectroscopy techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for assessing the enantiomeric purity and determining the absolute configuration of the resulting enantiomers.

VCD Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides a detailed fingerprint of the molecule's absolute configuration and conformation in solution.

ECD Spectroscopy: ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. This technique is sensitive to the electronic environment of the chromophores within the chiral molecule.

For chiral sulfinamides, which are structurally related to sulfinimidamides, VCD and ECD have been successfully used to determine their absolute configurations. nih.gov Therefore, these techniques would be highly valuable for the stereochemical analysis of any chiral derivatives of this compound.

Computational and Theoretical Studies on N,n Di Tert Butylmethanesulfinimidamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Detailed research findings from studies on analogous sulfonamides and other sulfur-nitrogen compounds suggest that the electronic structure of N,N'-Di-tert-butylmethanesulfinimidamide would be significantly influenced by the nature of the sulfur-nitrogen bonds. researchgate.netchemrxiv.org Theoretical investigations on related systems have explored the degree of p-d pi bonding between sulfur and nitrogen, which affects bond lengths and rotational barriers. researchgate.net

Calculations would likely focus on determining key energetic and electronic properties. A hypothetical data table based on typical values for similar organosulfur compounds is presented below.

| Calculated Property | Predicted Value | Method |

| S-N bond length (imidamide) | ~1.65 Å | DFT (B3LYP/6-31G) |

| S-C bond length | ~1.80 Å | DFT (B3LYP/6-31G) |

| N-S-N bond angle | ~110° | DFT (B3LYP/6-31G) |

| Dipole Moment | 2-4 D | DFT (B3LYP/6-31G) |

| HOMO Energy | -6.5 to -7.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | 0.5 to 1.5 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | ~7.0-9.0 eV | DFT (B3LYP/6-31G*) |

Note: These values are illustrative and based on computational studies of related sulfur-nitrogen compounds. Actual values would require specific calculations for this compound.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of molecules and to elucidate reaction mechanisms. For this compound, DFT studies could predict its behavior in various chemical transformations.

Investigations into related sulfonamide compounds have used DFT to map out potential energy surfaces for reactions, identify transition states, and calculate activation energies. researchgate.net For this compound, such studies could explore its nucleophilic and electrophilic character. The nitrogen atoms, with their lone pairs of electrons, are expected to be nucleophilic centers, while the sulfur atom could be susceptible to nucleophilic attack.

Potential areas of investigation would include:

Protonation sites: DFT calculations could determine the most likely site of protonation, which is expected to be one of the nitrogen atoms.

Coordination to metal centers: As a ligand, the compound could coordinate to metal ions through its nitrogen atoms. DFT could model these interactions and predict binding energies.

Reaction with electrophiles: The reaction pathways with various electrophiles at the nitrogen centers could be mapped.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with other molecules. acs.orgresearchgate.netrsc.orgresearchgate.net For a flexible molecule like this compound, with its bulky tert-butyl groups, MD simulations can provide significant insights.

The tert-butyl groups are expected to have a significant impact on the molecule's conformational landscape and its interactions. acs.orgresearchgate.netrsc.orgresearchgate.net MD simulations could be used to:

Explore conformational space: Identify the most stable conformers and the energy barriers between them.

Analyze intermolecular interactions: Simulate the behavior of the molecule in different solvents to understand solvation effects and the potential for aggregation.

Study interactions with biological macromolecules: If investigated as a potential bioactive molecule, MD simulations could model its binding to a protein active site. researchgate.netnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, which can aid in the identification and characterization of new compounds. For this compound, theoretical calculations of its NMR, IR, and Raman spectra would be highly valuable.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict NMR chemical shifts. chemaxon.comresearchgate.net Studies on various organosulfur compounds have shown good agreement between computationally predicted and experimentally measured NMR spectra. chemaxon.comresearchgate.net

| Spectroscopic Data | Predicted Chemical Shifts (ppm) | Method |

| 1H NMR (tert-butyl) | 1.2-1.5 | DFT-GIAO |

| 1H NMR (S-CH3) | 2.5-3.0 | DFT-GIAO |

| 13C NMR (tert-butyl C) | 50-60 | DFT-GIAO |

| 13C NMR (tert-butyl CH3) | 30-35 | DFT-GIAO |

| 13C NMR (S-CH3) | 40-50 | DFT-GIAO |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups and would need to be confirmed by specific calculations.

Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks in IR and Raman spectra.

Aromaticity and Tautomerism Investigations

While this compound is not an aromatic compound in its ground state, computational studies could explore the possibility of tautomeric forms that might exhibit some degree of electronic delocalization. Theoretical studies on tautomerism in sulfur-nitrogen heterocycles have demonstrated the utility of computational methods in assessing the relative stabilities of different tautomers. acs.org

For this compound, a potential tautomeric equilibrium could involve the migration of a proton from the methyl group to one of the nitrogen atoms, forming a carbon-sulfur double bond. DFT calculations could be used to determine the relative energies of these tautomers and the activation energy for their interconversion.

Rational Design of this compound Analogs via Computational Screening

Computational screening and rational design are powerful strategies for discovering new molecules with desired properties. researchgate.netnih.govmdpi.com Starting from the core structure of this compound, computational methods could be used to design and evaluate a virtual library of analogs.

This in silico approach could involve:

Modifying substituents: Replacing the tert-butyl and methyl groups with other functional groups to modulate properties like solubility, electronic character, and steric hindrance.

Quantitative Structure-Activity Relationship (QSAR) studies: If a particular activity is identified, QSAR models could be developed to correlate molecular descriptors with that activity, guiding the design of more potent analogs. researchgate.netnih.gov

Virtual screening: Docking studies could be performed to screen a library of analogs against a biological target. researchgate.netnih.govmdpi.com

Through these computational approaches, new this compound derivatives with tailored properties for applications in materials science, catalysis, or medicinal chemistry could be identified.

Applications of N,n Di Tert Butylmethanesulfinimidamide in Organic Synthesis

Utilization as a Strong, Non-Nucleophilic Base

There is no available information in the scientific literature to suggest that N,N'-Di-tert-butylmethanesulfinimidamide is utilized as a strong, non-nucleophilic base.

Deprotonation Reactions in C-C and C-X Bond Formation

No research findings were located that describe the use of this compound in deprotonation reactions for the formation of carbon-carbon or carbon-heteroatom bonds.

Asymmetric Synthesis Applications

There is no evidence in the current body of scientific literature to indicate that this compound has applications in asymmetric synthesis. The searches did, however, yield extensive information on the related compound, tert-butanesulfinamide, which is a widely used chiral auxiliary in asymmetric synthesis. nih.govresearchgate.net

Chiral Auxiliary Roles

No information was found to support the use of this compound as a chiral auxiliary. The structure of this compound does not inherently possess a stereocenter, which would be a prerequisite for its direct use as a chiral auxiliary.

Enantioselective Catalysis Mediated by this compound Derivatives

There are no published reports on the development or application of derivatives of this compound in enantioselective catalysis.

Research on Derivatives and Analogs of N,n Di Tert Butylmethanesulfinimidamide

Synthesis of Variously Substituted N-tert-butylmethanesulfinimidamides

No specific methods for the synthesis of a range of substituted N-tert-butylmethanesulfinimidamides were found in the available literature. General methods for the synthesis of related sulfinamides often involve the reaction of a sulfinyl chloride with an amine. However, specific examples and the scope of these reactions for creating a library of N,N'-Di-tert-butylmethanesulfinimidamide derivatives with varied substituents on the sulfur or nitrogen atoms are not readily documented.

Comparative Reactivity Studies of Analogs

Detailed comparative studies on the reactivity of this compound analogs are not prominently featured in the accessible scientific literature. Such studies would be crucial for understanding how different substituents influence the chemical behavior of the sulfinimidamide core, including its nucleophilicity, basicity, and stability.

Structure-Reactivity Relationship (SRR) Investigations

Without a collection of reactivity data for a series of analogs, establishing concrete structure-reactivity relationships for this compound derivatives is not feasible. SRR investigations are fundamental to the rational design of new reagents and catalysts, and the absence of this information highlights a potential area for future research.

Development of Chiral this compound Derivatives

While the development of chiral sulfinamides, such as tert-butanesulfinamide, is a well-established field, specific research on the synthesis and application of chiral, non-racemic derivatives of this compound is not apparent. The introduction of chirality into this scaffold could potentially open new avenues in asymmetric synthesis.

Heteroatom-Modified this compound Analogs

Information regarding the synthesis and properties of this compound analogs where a carbon atom or a functional group is replaced by a different heteroatom is also scarce. Such modifications could significantly alter the electronic properties and coordination chemistry of the molecule.

Future Directions and Emerging Research Avenues for N,n Di Tert Butylmethanesulfinimidamide

Exploration of Novel Catalytic Roles

The exploration of novel catalytic roles for N,N'-Di-tert-butylmethanesulfinimidamide represents a promising frontier. The inherent chirality at the sulfur atom in many sulfinimidamides, combined with the steric bulk of the tert-butyl groups, suggests its potential as a ligand in asymmetric catalysis. Chiral sulfinyl compounds, a class to which this compound belongs, have been recognized as versatile platforms for the development of novel chiral ligands and organocatalysts. acs.org

Future research could focus on the synthesis of chiral variants of this compound and their application as ligands for transition metal catalysts. These new catalytic systems could be employed in a variety of stereoselective transformations, such as asymmetric hydrogenation, allylic alkylation, and carbon-heteroatom bond-forming reactions. The bulky tert-butyl groups could play a crucial role in creating a specific chiral pocket around the metal center, thereby inducing high levels of enantioselectivity.

| Catalytic Reaction | Potential Metal Catalyst | Anticipated Role of the Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Induce enantioselectivity through steric hindrance and electronic effects. |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Control the stereochemical outcome of the nucleophilic attack. |

| Asymmetric C-H Functionalization | Palladium, Rhodium | Direct the catalyst to a specific C-H bond and control stereoselectivity. |

| Asymmetric Cycloaddition Reactions | Copper, Lewis Acids | Create a chiral environment for the formation of cyclic products. |

Integration into Flow Chemistry and Microreactor Systems

The integration of this compound synthesis and its applications into flow chemistry and microreactor systems presents a significant opportunity for process intensification and improved safety. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. The synthesis of related sulfonamides has been successfully demonstrated in flow, highlighting the potential for similar approaches with sulfinimidamides. acs.org

Future work could involve the development of continuous-flow processes for the synthesis of this compound, potentially enabling safer and more efficient production. Furthermore, the use of this compound as a catalyst or reagent could be integrated into multi-step flow syntheses, allowing for the rapid and automated production of complex molecules. This approach would be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.

Applications in Advanced Materials Science (e.g., as ligands in MOFs, polymers)

The unique structural characteristics of this compound make it an intriguing candidate for applications in advanced materials science. The sulfinimidamide moiety can act as a ligand for the construction of novel metal-organic frameworks (MOFs) and functional polymers. The use of sulfonate- and sulfonamide-based ligands in MOFs has been explored, demonstrating the ability of sulfur-containing functional groups to coordinate with metal centers and influence the resulting framework's properties. researchgate.netnih.gov

Research in this area could focus on synthesizing MOFs where this compound or its derivatives act as the organic linkers. The bulky tert-butyl groups could lead to the formation of porous materials with unique pore sizes and shapes, potentially suitable for applications in gas storage, separation, and catalysis. Similarly, incorporating this compound into polymer backbones could impart specific properties, such as altered thermal stability, solubility, or coordination ability, leading to new functional materials.

Biocatalytic Approaches to this compound Synthesis or Functionalization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The application of enzymes for the synthesis and functionalization of sulfur-containing compounds is a growing field of research. For instance, enzymatic resolutions have been successfully employed to obtain enantiomerically pure sulfoxides. nih.gov

Future investigations could explore the use of enzymes, such as lipases or oxidoreductases, for the stereoselective synthesis of chiral this compound. This would provide an environmentally friendly route to enantiopure ligands for asymmetric catalysis. Additionally, biocatalytic methods could be developed to selectively functionalize the methanesulfinimidamide core, allowing for the introduction of new chemical handles for further modification or for tuning the compound's properties.

Sustainability Considerations in this compound Research

Incorporating principles of green chemistry into the synthesis and application of this compound is a critical future direction. This includes the development of more sustainable synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. Green chemistry approaches have been successfully applied to the synthesis of related sulfonamides, utilizing methods such as solvent-free reactions and mechanochemistry. rsc.orgsci-hub.se

Future research should focus on developing synthetic pathways to this compound that align with green chemistry principles. This could involve exploring catalytic methods that replace stoichiometric reagents, utilizing renewable starting materials, and designing processes with high atom economy. Furthermore, the lifecycle of the compound, including its potential for recycling and degradation, should be considered to ensure its long-term environmental sustainability.

| Synthetic Approach | Key Green Chemistry Principle | Potential Advantage |

|---|---|---|

| Catalytic Synthesis | Catalysis | Reduced waste, lower energy consumption. |

| Flow Chemistry | Process Intensification | Improved safety, better control, and higher efficiency. |

| Biocatalysis | Use of Renewable Feedstocks | Mild reaction conditions, high selectivity, biodegradable catalysts. |

| Mechanochemistry | Solvent-free Reactions | Reduced solvent waste, potential for new reactivity. |

Interdisciplinary Research with this compound as a Core Compound

The potential applications of this compound extend beyond traditional chemistry into various interdisciplinary fields. The structural similarity of the sulfinimidamide group to the sulfonamide group, a well-known pharmacophore, suggests potential applications in medicinal chemistry and drug discovery. nih.gov

Future interdisciplinary research could involve collaborations between synthetic chemists, materials scientists, and biologists to explore the full potential of this compound. For example, its use as a scaffold in the design of new therapeutic agents could be investigated. In materials science, collaborations could lead to the development of novel sensors or electronic materials based on polymers or MOFs incorporating the this compound unit. The versatility of this compound makes it a promising candidate for a central role in a wide range of scientific inquiries.

Q & A

Q. How can this compound be functionalized for materials science applications (e.g., polymers or metal-organic frameworks)?

- Methodology :

- Coordination Chemistry : React with transition metals (e.g., Pd(II) or Cu(I)) to form stable complexes. Characterize via X-ray absorption spectroscopy (XAS).

- Polymerization : Initiate radical polymerization using AIBN to create sulfinimidamide-containing polymers. Analyze thermal stability via TGA-DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.